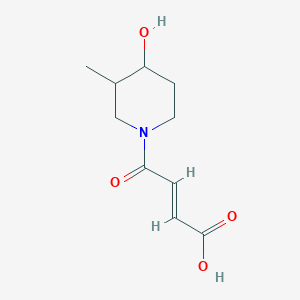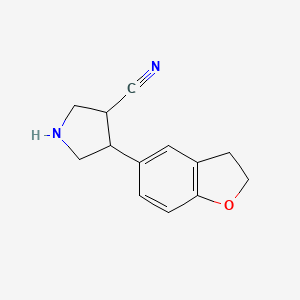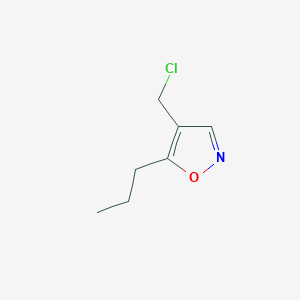
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)-2-methylpyridazin-3(2H)-one
Overview
Description
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C9H12ClN3O2 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transformation and Synthesis Techniques
- Synthesis of Azetidinones and Derivatives : Research has detailed the transformation of specific azetidin-2-ones into various compounds, demonstrating the synthetic versatility of azetidinone structures. For instance, transformations involving cyclocondensation reactions and the synthesis of novel azetidinone derivatives with potential biological activities have been explored (Mollet et al., 2011), (Vashi & Naik, 2004).
Biological Activities
Antimicrobial Activity : Several studies have synthesized and evaluated the antimicrobial activities of azetidinone derivatives. This includes novel compounds synthesized from pyrazin dicarboxylic acid and their screening against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Ayyash & Habeeb, 2019), (Desai & Dodiya, 2014).
Anti-inflammatory and Analgesic Activities : The synthesis of azetidinone derivatives has also been investigated for their anti-inflammatory and analgesic properties. Research includes the creation of indolyl azetidinones and their evaluation for anti-inflammatory activities, suggesting the potential for developing new therapeutic agents (Kalsi et al., 1990).
Chemical Characterization and Derivative Exploration
- Characterization of Novel Compounds : Studies have focused on synthesizing and characterizing quinoline-oxadiazole-based azetidinone derivatives, assessing their antimicrobial activity against various microorganisms. This research highlights the importance of structural analysis in identifying promising compounds for further pharmacological evaluation (Dodiya et al., 2012).
Properties
IUPAC Name |
4-chloro-5-[3-(hydroxymethyl)azetidin-1-yl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-12-9(15)8(10)7(2-11-12)13-3-6(4-13)5-14/h2,6,14H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSBDEXCKZPCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)










